2-Methyl-1-pentanol

Thermodynamics Excess Enthalpy Solvent Formulation

2-Methyl-1-pentanol (CAS 17092-54-5) is a branched C6 chiral alcohol that provides quantifiably distinct excess enthalpy (Hᴱ) profiles in hydrocarbon blends—critical for reproducible thermal management in nitrocellulose lacquers and epoxy coatings. Unlike generic C6 isomers, this racemate enables lipase-catalyzed kinetic resolution to (R)-2-methyl-1-pentanol (up to 90.6% ee), serving as a chiral building block for pharmaceutical and agrochemical syntheses. Its differentiated solvation behavior for organoboron compounds ensures consistent crystallization yields, while its established use as an L-valine ester derivative enables reliable absolute configuration assignment by ¹H-NMR. Procure this specific isomer to eliminate thermodynamic variability and ensure stereochemical reproducibility in both industrial formulation and sensitive biocatalytic research.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 17092-54-5
Cat. No. B095916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-pentanol
CAS17092-54-5
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCCCC(C)CO
InChIInChI=1S/C6H14O/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3
InChIKeyPFNHSEQQEPMLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 50 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.06 M
SOL IN ALCOHOL;  ETHER;  ACETONE
0.31% BY WEIGHT IN WATER
Water solubility = 6000 mg/L @ 25 °C.

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-pentanol (CAS 17092-54-5): Physical Properties and Primary Industrial Solvent Function


2-Methyl-1-pentanol (CAS 17092-54-5) is a branched-chain primary aliphatic C6 alcohol with the molecular formula C6H14O and a molecular weight of 102.17 g/mol [1]. It exists as a racemic mixture of (R)- and (S)-enantiomers due to the chiral center at the C2 position [2]. The compound is primarily utilized as a solvent or diluent for nitrocellulose lacquers, varnishes, and epoxy coatings, as well as a solvent for dyes and oils [1]. Additionally, it serves as a chemical intermediate in the synthesis of other compounds [1].

2-Methyl-1-pentanol: Why Structural Isomers of Hexanol Cannot Be Interchanged in Solvent and Biocatalytic Applications


The substitution of 2-methyl-1-pentanol with another C6 alcohol isomer, such as 1-hexanol or 2-ethyl-1-butanol, cannot be performed without compromising thermodynamic consistency in solution formulations and stereochemical outcomes in enzymatic processes. The specific position of the methyl branch on the C2 carbon fundamentally alters the compound's intermolecular interactions with nonpolar solvents and its recognition by biocatalysts. This leads to quantitatively distinct excess enthalpy profiles in hydrocarbon mixtures [1] and unique enantioselectivity in lipase-catalyzed resolutions [2]. Consequently, generic isomer substitution introduces unquantified variability in process heat management and chiral purity outcomes, directly impacting reproducibility and yield in both industrial and research settings.

Quantitative Differentiation of 2-Methyl-1-pentanol (CAS 17092-54-5) from Closest Structural Analogs: Head-to-Head Data


Thermodynamic Differentiation in Hydrocarbon Mixtures: Excess Enthalpy of 2-Methyl-1-pentanol vs. 1-Hexanol and 2-Ethyl-1-butanol with n-Hexane

The molar excess enthalpy (HE) of 2-methyl-1-pentanol in binary mixtures with n-hexane and its isomers demonstrates a quantifiably distinct thermodynamic behavior compared to its structural analogs, 1-hexanol and 2-ethyl-1-butanol, when measured under identical conditions. This difference in HE reflects the unique intermolecular interactions imparted by the specific position of the methyl branch in 2-methyl-1-pentanol, which directly influences the heat of mixing in solvent formulations [1].

Thermodynamics Excess Enthalpy Solvent Formulation

Biocatalytic Differentiation: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Methyl-1-pentanol

The chiral nature of 2-methyl-1-pentanol at the C2 position enables its enzymatic kinetic resolution using lipases, a property that distinguishes it from achiral or differently branched isomers. This resolution has been quantitatively modeled and experimentally validated, with the process achieving specific enantiomeric excesses that are a function of the substrate's unique interaction with the enzyme's active site [1]. The kinetic model successfully predicts the evolution of enantiomeric excess and conversion over time for batch experiments with various initial substrate concentrations [1].

Biocatalysis Enantioselective Synthesis Kinetic Resolution

Solubility Differentiation in Pyrazabole Extraction: 2-Methyl-1-pentanol vs. Other C6 Alcohol Isomers

The solubilities of organoboron compounds (pyrazaboles) in a series of hexanol isomers, including 2-methyl-1-pentanol, 1-hexanol, and 2-ethyl-1-butanol, were determined experimentally across a temperature range from the boiling point of the solvent down to 273 K [1]. The resulting solubility curves were correlated using the Wilson and UNIQUAC ASM equations, with average root mean square deviations of solubility temperatures ranging from 0.52 to 3.54 K [1]. The distinct solubility behavior of 2-methyl-1-pentanol compared to its isomers underscores that the branching pattern directly influences the solvation capacity for specific solute classes.

Solubility Organoboron Compounds Solid-Liquid Equilibrium

Enzymatic Oxidation Enantioselectivity: 90.6% ee for (R)-2-Methyl-1-pentanol Using Alcohol Oxidase

The oxidation of racemic 2-methyl-1-alkanols by alcohol oxidase from Candida boidinii exhibits high enantioselectivity, with the greatest enantiomeric excess obtained for (R)-2-methyl-1-pentanol, achieving 90.6% ee at 76% conversion (E = 4.8) [1]. This quantitative enantioselectivity is specific to the 2-methyl-1-alkanol scaffold and varies depending on the chain length and the enzyme source [1]. Among the four yeast strains tested, C. boidinii exhibited the highest enantioselectivity for this substrate class [1].

Enantioselective Oxidation Alcohol Oxidase Chiral Resolution

Evidence-Backed Application Scenarios for 2-Methyl-1-pentanol (CAS 17092-54-5) Based on Verified Differentiation Data


Hydrocarbon-Based Solvent Formulations Requiring Precise Thermal Management

In the formulation of solvent blends involving n-hexane or its isomers, 2-methyl-1-pentanol offers a distinct excess enthalpy (HE) profile that differs quantitatively from both 1-hexanol and 2-ethyl-1-butanol [1]. For industrial processes where the heat of mixing is a critical parameter—such as in the preparation of coating solutions where exothermic mixing can affect viscosity or resin solubility—the specific thermodynamic signature of 2-methyl-1-pentanol provides predictable and reproducible thermal behavior. Procurement of this specific isomer, rather than a generic hexanol, is justified when the mixing calorimetry data align with process safety or quality control requirements.

Enzymatic Synthesis of Enantiomerically Enriched Chiral Building Blocks

2-Methyl-1-pentanol serves as a valuable substrate for the production of optically active intermediates via biocatalytic routes. Its racemic mixture can be kinetically resolved using lipase-catalyzed transesterification, a process that has been mechanistically modeled and experimentally validated [2]. Furthermore, enantioselective oxidation using alcohol oxidase from Candida boidinii yields (R)-2-methyl-1-pentanol with up to 90.6% ee at 76% conversion [3]. These established biocatalytic pathways make 2-methyl-1-pentanol a preferred procurement choice over achiral C6 alcohols for applications requiring access to enantioenriched C6 chiral synthons in pharmaceutical or agrochemical research.

Specialized Solvation of Organoboron Compounds and Structurally Related Solutes

For research involving the dissolution, crystallization, or extraction of pyrazaboles and other organoboron compounds, 2-methyl-1-pentanol provides a solubility profile that has been experimentally differentiated from other C6 alcohol isomers including 1-hexanol, 2-ethyl-1-butanol, 4-methyl-2-pentanol, and 3-methyl-3-pentanol [4]. The solid-liquid equilibrium data, correlated with thermodynamic models, demonstrate that the specific methyl branching at the C2 position yields distinct solvation behavior. Substituting a different hexanol isomer would alter solute recovery yields and crystallization efficiency. Therefore, procurement of the specific 2-methyl-1-pentanol isomer is required to reproduce published solubility data or to achieve optimal process performance in this application context.

1H-NMR-Based Stereochemical Analysis of Chiral Primary Alcohols

2-Methyl-1-pentanol serves as a model compound and analytical standard in the development of NMR methods for determining absolute configuration and enantiomeric composition of chiral primary alcohols. Its diastereomeric esters with L-valine exhibit measurable 1H-NMR chemical shift differences that are useful for configurational assignment, and derivatization proceeds without racemization [5]. This established analytical methodology provides a reproducible framework for stereochemical analysis, making 2-methyl-1-pentanol a valuable reference material for quality control laboratories and academic research groups developing or validating chiral analytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1-pentanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.